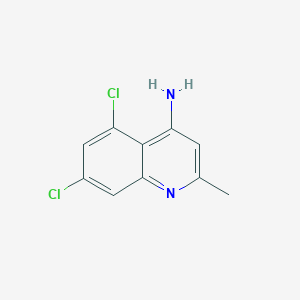

4-Amino-5,7-dichloro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXAEZMNZHRTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588915 | |

| Record name | 5,7-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-03-9 | |

| Record name | 5,7-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917562-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 4-Amino-5,7-dichloro-2-methylquinoline

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly distinguished, most famously represented by the antimalarial drug Chloroquine.[1][2] The strategic placement of an amino group at the C4 position is crucial for the biological activity that has made these compounds indispensable in treating infectious diseases.[3] In recent years, the utility of 4-aminoquinolines has expanded beyond malaria, with analogues demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][3]

This guide provides an in-depth technical overview of a specific, highly functionalized analogue: 4-Amino-5,7-dichloro-2-methylquinoline . This compound serves as a valuable building block and a subject of interest for developing novel therapeutics.[4][] We will explore its chemical properties, a robust and logical synthetic pathway with detailed protocols, and the scientific rationale behind the chosen methodologies. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize, handle, and utilize this important chemical entity.

Physicochemical Properties and Data Summary

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a solid at room temperature with defined characteristics that are crucial for handling, formulation, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 917562-03-9 | [4] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [4] |

| Molecular Weight | 227.09 g/mol | [4] |

| Melting Point | 185 – 186 °C | [6] |

| Appearance | Yellow to brown solid (typical) | [7] |

| Primary Application | Useful research chemical; building block | [4][] |

| Safety Pictograms | GHS05 (Corrosion), GHS06 (Toxic) | [6] |

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached through a multi-step process that builds the core quinoline structure first, followed by functional group manipulations to install the requisite amino group. The chosen pathway leverages classical, well-established reactions in heterocyclic chemistry, ensuring reliability and scalability. The overall workflow is designed for efficiency and control over the substitution pattern.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for the synthesis. Each step is accompanied by an explanation of the underlying chemical principles, offering insight into the reaction's causality.

Protocol 1: Synthesis of 4-Hydroxy-5,7-dichloro-2-methylquinoline (Intermediate I)

This initial step constructs the foundational quinoline ring system via the Combes quinoline synthesis . This reaction is an acid-catalyzed condensation and cyclization of an aniline with a β-diketone.

-

Expertise & Experience: The choice of the Combes reaction is deliberate. It allows for the direct installation of the C2-methyl group from acetylacetone and establishes the core heterocyclic structure in a single, efficient step. The substitution pattern of the final product is dictated by the choice of the starting aniline, in this case, 3,5-dichloroaniline.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3,5-dichloroaniline (1.0 eq) to concentrated sulfuric acid (3-4 volumes) cooled in an ice bath.

-

Reagent Addition: While maintaining the low temperature, slowly add acetylacetone (1.1 eq) dropwise to the stirred mixture.

-

Thermal Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120°C for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The acidic solution will be neutralized by the slow addition of a concentrated base (e.g., aqueous sodium hydroxide) until the pH is approximately 7-8.

-

Isolation: The resulting precipitate, 4-Hydroxy-5,7-dichloro-2-methylquinoline, is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum. The crude product can be carried forward or recrystallized from a suitable solvent like ethanol for higher purity.

Protocol 2: Synthesis of 4,5,7-Trichloro-2-methylquinoline (Intermediate II)

The hydroxyl group at the C4 position of a quinoline exists in tautomeric equilibrium with its keto form (a quinolin-4-one). This group must be converted into a better leaving group to allow for the subsequent introduction of the amino group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method.[8][9]

-

Trustworthiness: This chlorination is a self-validating system. The high reactivity of POCl₃ with the quinolinol ensures a near-quantitative conversion. The success of the subsequent amination step is entirely dependent on the successful execution of this chlorination.

Methodology:

-

Reaction Setup: In a fume hood, combine the crude 4-Hydroxy-5,7-dichloro-2-methylquinoline (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser. A small amount of a catalyst such as dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood.

-

Isolation: Basify the acidic aqueous solution with a cold, concentrated base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The resulting crude solid, 4,5,7-Trichloro-2-methylquinoline, can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Final Product)

The final step is a Nucleophilic Aromatic Substitution (SₙAr) reaction. The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for its selective replacement by an amino group, leaving the less reactive chlorines at C5 and C7 intact.[8][10][11]

-

Authoritative Grounding: The SₙAr mechanism is a cornerstone of heterocyclic chemistry. The preferential reactivity at C4 is well-documented and is the basis for the synthesis of countless 4-aminoquinoline drugs, including Chloroquine.[8]

Caption: Mechanism of the final SₙAr amination step.

Methodology:

-

Reaction Setup: In a sealed pressure vessel, dissolve 4,5,7-Trichloro-2-methylquinoline (1.0 eq) in a suitable solvent such as phenol (which can also act as a catalyst) or a high-boiling alcohol like 2-ethoxyethanol.

-

Reagent Addition: Add an excess of an ammonia source. This can be achieved by bubbling ammonia gas through the solution or by using a solution of ammonia in an alcohol (e.g., ammoniacal methanol) or concentrated aqueous ammonium hydroxide.

-

Reaction: Seal the vessel and heat the mixture to 130-160°C for 8-12 hours. The high temperature and pressure are necessary to drive the reaction to completion.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with water and basify with sodium hydroxide solution to precipitate the product and neutralize the acidic catalyst (if used).

-

Purification: Extract the product into an organic solvent (e.g., chloroform or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product.

References

- Al-Bari, M. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 70(6), 1608–1621.

- Chavda, V. P., Vihol, D., & Shah, D. (2021). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. Molecules, 26(15), 4586.

- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233.

- Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 18(16), 5872–5885.

- ResearchGate. (n.d.). Fig. 1 Synthesis scheme of chloroquine analogue activity probe CQP.

- Achemica. (n.d.). This compound.

- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).

- Frontiers Media. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(24), 6540–6543.

- BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.

- Pharmaffiliates. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 917562-03-9 this compound.

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database.

- BenchChem. (2025). Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives for Cytotoxicity Screening.

- CymitQuimica. (n.d.). CAS 6628-04-2: 4-Amino-2-methylquinoline.

- MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- BioCrick. (n.d.). 4-Amino-2-methylquinoline.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

Sources

- 1. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-5,7-dichloro-2-methylquinoline CAS number and structure

An In-Depth Technical Guide to 4-Amino-5,7-dichloro-2-methylquinoline

Introduction

This compound is a substituted quinoline derivative recognized as a valuable building block in medicinal chemistry and drug discovery.[] While not as extensively characterized as its close analogue, chloroquine, its structure embodies the critical 4-aminoquinoline pharmacophore, a scaffold renowned for its diverse biological activities. This guide provides a comprehensive technical overview of its chemical identity, plausible synthetic routes, and its relevance within the broader context of therapeutic development, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The structure consists of a quinoline bicyclic system with a methyl group at the C2 position, an amine at the C4 position, and two chlorine atoms at the C5 and C7 positions.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 917562-03-9 | [2][3][4] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [2][3] |

| Molecular Weight | 227.09 g/mol | [2][3] |

| Synonyms | 5,7-Dichloro-2-methylquinolin-4-amine |[2] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 185 – 186 °C | [3] |

| Appearance | Solid (form not specified) |[5] |

Caption: Chemical structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The foundational step involves the reaction of a 4-chloroquinoline precursor with an amine source.[6] The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack by an amine. The chlorine atom at this position serves as an effective leaving group, facilitating the substitution.

Conceptual Workflow:

-

Quinoline Core Synthesis: The synthesis of the required precursor, 4,5,7-trichloro-2-methylquinoline, would likely begin with a foundational quinoline synthesis, such as the Gould-Jacobs reaction.[7] This classical method involves the condensation of a substituted aniline with an appropriate malonic ester derivative, followed by thermal cyclization to form the 4-hydroxyquinoline core.[7]

-

Chlorination: The resulting 4-hydroxyquinoline intermediate is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃), to install the reactive chlorine atom at the C4 position, yielding the 4-chloroquinoline precursor.

-

Amination (SNAr): The final step is the SNAr reaction where the 4,5,7-trichloro-2-methylquinoline is reacted with a source of ammonia (or a protected amine equivalent) to introduce the amino group at the C4 position. This reaction can be performed under various conditions, including conventional heating, or accelerated using microwave or ultrasound irradiation to improve yields and reduce reaction times.[6]

Caption: Conceptual synthetic workflow for 4-aminoquinoline derivatives.

Relevance and Applications in Drug Discovery

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[8] The specific substitution pattern of this compound positions it as a key intermediate for developing novel therapeutics targeting a range of diseases.

1. Anticancer Potential: The 4-aminoquinoline core has demonstrated significant cytotoxic effects against various cancer cell lines.[8] Research into derivatives has shown that modifications to the quinoline ring and the amino side chain can modulate this activity. For example, various synthesized 4-aminoquinoline derivatives have shown potent effects against human breast tumor cell lines like MCF7 and MDA-MB468.[8] Some analogues, such as those incorporating sulfonylpiperazine moieties, have been found to induce cell cycle arrest and apoptosis in cancer cells, often with greater efficacy and selectivity compared to non-cancer cells.[9]

2. Antimalarial Activity: Historically, the most prominent application of 4-aminoquinolines is in the treatment of malaria.[10] Compounds like chloroquine function by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[10] The structural similarity of this compound to these established antimalarials suggests its potential as a scaffold for developing new agents to combat drug-resistant strains of Plasmodium falciparum.

3. Neuroprotective Applications (Parkinson's Disease): A compelling and modern area of research involves the use of 4-amino-7-chloroquinoline derivatives for the treatment of Parkinson's disease.[11][12] Studies have identified compounds with this scaffold, such as amodiaquine and chloroquine, as agonists of the nuclear receptor NR4A2 (also known as Nurr1).[11] NR4A2 is a critical transcription factor for the development and maintenance of dopaminergic neurons, the cell type progressively lost in Parkinson's disease. As a transcriptional repressor, NR4A2 also suppresses neurotoxic pro-inflammatory genes in microglia and astrocytes.[11] By activating NR4A2, these compounds can protect dopaminergic neurons from inflammation-induced death, presenting a novel, mechanism-based therapeutic strategy.[11] The 4-amino-7-chloroquinoline structure is considered a key pharmacophore for this activity.[11]

Caption: Therapeutic applications derived from the 4-aminoquinoline scaffold.

Safety and Handling

Specific GHS hazard data for this compound is not detailed in the search results. However, based on related 4-aminoquinoline compounds, appropriate precautions should be taken. For instance, the parent compound 4-aminoquinoline is classified as harmful if swallowed and causes serious eye irritation.[13] The closely related 4-amino-7-chloroquinoline is considered toxic if swallowed.[14] Therefore, standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are mandatory when handling this compound.

Conclusion

This compound, identified by CAS number 917562-03-9, is a strategically important chemical intermediate.[2] While detailed studies on this specific molecule are limited, its structure firmly places it within the highly versatile and biologically active class of 4-aminoquinolines. Its value lies in its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. The established synthetic routes and the diverse mechanisms of action associated with its core scaffold provide a robust framework for its utilization in future drug discovery and development programs.

References

-

Pharmaffiliates. This compound. [Link]

-

ChemWhat. 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE CAS#: 917562-04-0. [Link]

-

PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

PubChem. 4-Amino-2-methylquinoline. [Link]

-

PMC. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

PMC. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

PubChem. 4-Aminoquinoline. [Link]

-

PubMed. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

-

PubMed. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. [Link]

-

PubChem. 4-Amino-7-chloroquinoline. [Link]

-

Nature. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 917562-03-9 [chemicalbook.com]

- 5. 4-Amino-5,8-dichloro-2-methylquinoline AldrichCPR 917562-04-0 [sigmaaldrich.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Biological Potential of 4-Amino-5,7-dichloro-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of therapeutic agents.[1] First isolated from coal tar in 1834, this heterocyclic motif is integral to a vast array of natural products, particularly alkaloids, and has been extensively exploited in the synthesis of compounds with a broad spectrum of pharmacological activities.[2] Among the numerous quinoline derivatives, the 4-aminoquinoline core is of paramount importance, most famously embodied by the potent antimalarial drug, chloroquine.[1][2] The biological versatility of this scaffold has spurred extensive research, leading to the discovery of derivatives with not only antimalarial but also anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] This technical guide delves into the specific biological activity of a less-explored derivative, 4-Amino-5,7-dichloro-2-methylquinoline, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct, extensive biological data for this specific compound is limited in publicly available literature, this guide will synthesize information from closely related analogs to provide a robust framework for understanding its potential therapeutic applications and to guide future research.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound. Its structure is characterized by a quinoline core with an amino group at the 4-position, two chlorine atoms at the 5- and 7-positions, and a methyl group at the 2-position.

| Property | Value |

| IUPAC Name | 5,7-dichloro-2-methylquinolin-4-amine |

| CAS Number | 917562-03-9 |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. |

Synthesis of 4-Aminoquinoline Derivatives: A Methodological Overview

The synthesis of 4-aminoquinoline derivatives is a well-established process in organic chemistry, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group, usually a halogen at the 4-position of the quinoline ring, by an amine.

General Synthetic Workflow

The general synthetic scheme for preparing 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline precursor with a suitable amine. The reaction conditions can be varied, including the use of conventional heating, microwave irradiation, or ultrasound to facilitate the reaction.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Representative 4-Aminoquinoline Derivative

The following protocol, adapted from the synthesis of similar 4-aminoquinoline derivatives, outlines a plausible method for the preparation of this compound.[4]

Materials:

-

4,5,7-trichloro-2-methylquinoline

-

Ammonia source (e.g., aqueous ammonium hydroxide or ammonia in a sealed tube)

-

Solvent (e.g., ethanol, DMSO)

-

Reaction vessel (e.g., sealed tube or pressure vessel)

-

Stirring and heating apparatus

-

Standard laboratory glassware for work-up and purification

-

Dichloromethane

-

Aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Chloroform

Procedure:

-

In a suitable pressure vessel, dissolve 4,5,7-trichloro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of the ammonia source (e.g., concentrated ammonium hydroxide, 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture to 120-150 °C with constant stirring for 6-12 hours.

-

After cooling to room temperature, carefully open the vessel.

-

Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., hexane:chloroform) to yield pure this compound.

Anticipated Biological Activity: Insights from Structurally Related Analogs

The biological profile of this compound can be inferred from the extensive research conducted on its structural analogs, particularly those sharing the 4-aminoquinoline and 7-chloroquinoline motifs. The primary areas of anticipated activity are in anticancer and antimalarial applications.

Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic effects of 4-aminoquinoline derivatives against a variety of human cancer cell lines.[4][5][6] The presence of a chlorine atom at the 7-position of the quinoline ring is often associated with enhanced anticancer activity.[7]

Cytotoxicity Data of Representative 4-Aminoquinoline Derivatives:

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [4] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast Cancer) | 36.77 | [4] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | Potent effects compared to chloroquine | [8] |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | Wide range of cancer cell lines | Effective | [7] |

Plausible Mechanisms of Anticancer Action:

The anticancer activity of 4-aminoquinoline derivatives is believed to be multifactorial. Potential mechanisms include:

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, particularly at the G2/M or sub-G1 phase, preventing cancer cell proliferation.[7][9]

-

Inhibition of Autophagy: Chloroquine and its analogs are well-known inhibitors of autophagy, a cellular recycling process that cancer cells can exploit for survival. By blocking autophagy, these compounds can lead to the accumulation of toxic cellular waste and promote cell death.[10]

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives may also inhibit topoisomerases, enzymes crucial for managing DNA topology.[11]

-

Kinase Inhibition: Certain 4-aminoquinoline derivatives have been developed as inhibitors of specific protein kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2), which are involved in immune signaling and inflammation, processes often dysregulated in cancer.[12]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Prospective Analysis of 4-Amino-5,7-dichloro-2-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1] Within this family, 4-aminoquinolines have historically distinguished themselves, most notably as the backbone of potent antimalarial drugs like chloroquine.[2] However, the ever-present challenge of drug resistance and the quest for novel therapeutic applications necessitate a continuous exploration of this chemical space. This technical guide ventures into a prospective analysis of a specific, lesser-explored subclass: 4-Amino-5,7-dichloro-2-methylquinoline derivatives .

While direct and extensive literature on this precise molecular framework is nascent, a wealth of knowledge surrounding its constituent parts—the 4-aminoquinoline core, halogen substitutions, and the 2-methyl group—provides a robust foundation for predictive insights. This document is structured not as a retrospective summary, but as a forward-looking guide for researchers, scientists, and drug development professionals. By synthesizing established principles with data from closely related analogues, we will delineate the probable synthetic pathways, hypothesize potential biological activities, and provide validated experimental protocols to catalyze future research and development in this promising area.

I. The 4-Aminoquinoline Core: A Foundation of Therapeutic Potential

The 4-aminoquinoline framework is a cornerstone of chemotherapy, particularly in the fight against malaria.[2] The essentiality of the 7-chloro-4-aminoquinoline nucleus for antimalarial activity, specifically through the inhibition of β-hematin formation, is well-documented.[3] Beyond malaria, these scaffolds have demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[4][5] The planar quinoline ring is known to intercalate with DNA, and the nitrogen atoms in the heterocyclic ring and the side chain play crucial roles in the molecule's pharmacokinetics and mechanism of action.[5]

Our focus, This compound , introduces specific modifications to this core, the implications of which we will explore. The addition of a second chlorine atom at the 5-position and a methyl group at the 2-position is anticipated to modulate the electronic, steric, and metabolic properties of the molecule, potentially leading to novel pharmacological profiles.

II. Synthetic Strategy: A Roadmap to Novel Derivatives

The synthesis of 4-aminoquinoline derivatives is predominantly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine.[6][7] This well-established methodology offers a versatile and efficient route to a diverse library of derivatives.

Proposed Synthesis of the this compound Scaffold

Based on classical synthetic routes, the synthesis of the target scaffold would logically proceed from the corresponding 4-chloro precursor. The general workflow is outlined below:

Caption: Proposed general synthesis of this compound derivatives.

Detailed Experimental Protocol: General Synthesis of 4-Aminoquinoline Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of 4-aminoquinoline derivatives via SNAr.[6][7]

Objective: To synthesize a 4-aminoquinoline derivative from a 4-chloroquinoline precursor.

Materials:

-

4,7-dichloroquinoline (or the specific 4,5,7-trichloro-2-methylquinoline precursor) (1.0 eq)

-

Desired primary or secondary amine (2.0-5.0 eq)

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), phenol, or neat conditions)

-

Dichloromethane (DCM)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-chloroquinoline precursor (1.0 eq) and the desired amine (2.0-5.0 eq).

-

If using a solvent, add it to the flask. Often, these reactions are run "neat" (without solvent).[6]

-

Heat the reaction mixture to 120-130°C and maintain this temperature with continuous stirring for 6-8 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane.

-

Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue. Precipitation or recrystallization from a suitable solvent system (e.g., hexane/chloroform) is a common method.[6] Column chromatography may also be employed if necessary.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

III. Hypothesized Biological Activity and Potential Uses

The specific substitution pattern of this compound derivatives suggests several avenues for biological activity, primarily in the realms of antimalarial and anticancer research.

Antimalarial Potential

The 4-aminoquinoline scaffold is a proven pharmacophore for antimalarial activity. The primary mechanism of action for compounds like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, ultimately killing the parasite.[2]

-

Influence of the 7-Chloro Group: The 7-chloro substitution is considered crucial for the antimalarial activity of 4-aminoquinolines.[3]

-

Influence of the 5-Chloro Group: The addition of a second chlorine at the 5-position could enhance the lipophilicity of the molecule, potentially affecting its accumulation in the parasite's digestive vacuole. It may also alter the electronic properties of the quinoline ring, which could influence its interaction with heme.

-

Influence of the 2-Methyl Group: The 2-methyl group may impact the planarity of the quinoline ring system, which could affect its DNA intercalation properties, another proposed mechanism of action for some quinoline derivatives.

The workflow for the inhibition of β-hematin formation, a key antimalarial mechanism, is depicted below.

Caption: Mechanism of hemozoin formation inhibition by 4-aminoquinoline derivatives.

Anticancer Potential

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][6] The proposed mechanisms are often multifactorial, including DNA intercalation, inhibition of topoisomerase, and disruption of cellular signaling pathways like autophagy.[5][8]

-

5,7-Dichloro Substitution: Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have been investigated for their anticancer properties, acting as potential proteasome inhibitors.[5] This suggests that the 5,7-dichloro pattern on our target scaffold could confer potent antiproliferative activity.

-

Cytotoxicity Data of Related Compounds: As a point of reference, the related compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown significant activity against breast cancer cell lines.[6]

Table 1: Cytotoxicity of a Representative 4-Amino-7-chloroquinoline Derivative

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 |

| Chloroquine (Reference) | MDA-MB-468 | 24.36 |

| Chloroquine (Reference) | MCF-7 | 20.72 |

| Data sourced from Manohar et al. (2007).[6] |

IV. Standardized In Vitro Screening Protocols

To evaluate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9]

Objective: To determine the 50% growth inhibitory concentration (GI₅₀ or IC₅₀) of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI₅₀ value from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

V. Conclusion and Future Directions

The This compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on a comprehensive analysis of related compounds, derivatives of this core hold significant promise as novel antimalarial and anticancer agents. The proposed synthetic routes are feasible and based on well-established chemical principles.

The path forward for researchers is clear:

-

Synthesis: Synthesize the 4-chloro-5,7-dichloro-2-methylquinoline precursor and subsequently a library of 4-amino derivatives with diverse side chains.

-

In Vitro Screening: Evaluate the synthesized compounds for their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum and for their cytotoxic effects against a panel of human cancer cell lines.

-

Mechanism of Action Studies: For lead compounds, elucidate the precise mechanisms of action, including inhibition of β-hematin formation, DNA binding, and effects on key cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Systematically analyze the relationship between the structural modifications and the observed biological activity to optimize potency and selectivity.

This technical guide serves as a foundational document to stimulate and direct these future research endeavors. The exploration of this novel chemical space may well yield the next generation of potent therapeutic agents.

References

-

Manohar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4316-4319. Available at: [Link]

-

Chou, A. C., et al. (2000). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 44(10), 2771-2777. Available at: [Link]

-

Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1947-1965. Available at: [Link]

-

Sączewski, F., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6543. Available at: [Link]

-

D'hooghe, M., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 16(5), 724. Available at: [Link]

-

Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Tiwari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

-

Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-112. Available at: [Link]

-

de Souza, M. V. N., et al. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry, 22(1), 1-2. Available at: [Link]

-

Techasen, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Oncology, 46(6), 2585-2594. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The 4-Aminoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-5,7-dichloro-2-methylquinoline

This guide provides a detailed exploration of the putative mechanism of action for this compound. Given the limited direct research on this specific molecule, this document synthesizes information from the broader, well-studied class of 4-aminoquinolines to propose a scientifically grounded hypothesis of its biological activity. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Among these, the 4-aminoquinoline core is particularly noteworthy, forming the structural basis for numerous therapeutic agents.[1] The most prominent example is chloroquine, a 4-amino-7-chloroquinoline that has been a cornerstone of antimalarial therapy for decades.[3][4] Beyond its antiparasitic properties, the 4-aminoquinoline scaffold has demonstrated potential in oncology, neurodegenerative diseases, and inflammatory disorders.[1][5][6][7]

The biological activity of 4-aminoquinolines is highly tunable through substitutions on the quinoline ring. The specific compound of interest, this compound, features three key substitutions: a 5,7-dichloro pattern and a 2-methyl group. While this exact combination is not extensively described in the literature, an analysis of related compounds allows for the formulation of a strong hypothesis regarding its mechanism of action.

Established Mechanisms of Action for 4-Aminoquinolines

To understand the probable action of this compound, it is essential to first review the known mechanisms of its structural analogs.

Antimalarial Activity: Inhibition of Hemozoin Biocrystallization

The primary mechanism of antimalarial 4-aminoquinolines, like chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin within its acidic food vacuole.

4-aminoquinolines are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Anticancer Potential: Lysosomotropism and Autophagy Inhibition

Many 4-aminoquinolines exhibit anticancer properties, which are often attributed to their lysosomotropic nature.[6] As weak bases, they accumulate in the acidic lysosomes of cancer cells. This leads to lysosomal membrane permeabilization and the inhibition of lysosomal enzymes.

A key consequence of this is the disruption of autophagy, a cellular recycling process that cancer cells often rely on to survive stress. By inhibiting autophagy, 4-aminoquinolines can sensitize cancer cells to chemotherapy and radiation.[6] Furthermore, their accumulation in lysosomes can trigger apoptosis (programmed cell death).

Neuroprotection: Agonism of NR4A2 (Nurr1)

Recent studies have identified certain 4-amino-7-chloroquinolines as agonists of the nuclear receptor NR4A2 (Nurr1).[7] NR4A2 is a key transcription factor in the development and maintenance of midbrain dopaminergic neurons, the cells that are progressively lost in Parkinson's disease.[7] By activating NR4A2, these compounds can suppress neuroinflammation and protect these neurons from degeneration.[7] This has opened up a new therapeutic avenue for 4-aminoquinolines in the treatment of neurodegenerative disorders.[7]

Structure-Activity Relationship (SAR) and the Putative Role of Specific Substitutions

The specific substitutions on the this compound ring are predicted to significantly influence its physicochemical properties and biological activity.

| Substituent | Position | Probable Impact | Rationale |

| Dichloro | 5 and 7 | Increased lipophilicity, enhanced membrane permeability, potential for altered target binding. | The addition of two chlorine atoms increases the molecule's hydrophobicity, which can facilitate its passage across biological membranes, including the cell membrane, lysosomal membrane, and the membrane of the parasite's food vacuole. This could lead to higher intracellular and intra-organellar concentrations. |

| Methyl | 2 | Steric influence on target binding, potential for increased metabolic stability. | A methyl group at the 2-position can sterically hinder or enhance binding to target proteins. It may also block sites of metabolic oxidation, potentially increasing the compound's half-life. |

| Amino | 4 | Basic center for accumulation in acidic compartments. | The 4-amino group is crucial for the weak base properties of the molecule, enabling its accumulation in acidic organelles like lysosomes and the parasite food vacuole, which is central to its proposed mechanisms of action. |

Proposed Mechanism of Action for this compound

Based on the established activities of related compounds and the SAR analysis, this compound is hypothesized to be a multifunctional agent with a primary mechanism rooted in its ability to accumulate in acidic compartments.

Primary Putative Mechanism: The enhanced lipophilicity conferred by the 5,7-dichloro substitution likely leads to more efficient accumulation in lysosomes and the parasite food vacuole compared to monosubstituted analogs. This would potentiate both its antimalarial activity (via enhanced inhibition of hemozoin formation) and its anticancer activity (via more profound disruption of lysosomal function and autophagy).

Secondary Putative Mechanism: The electronic and steric effects of the 5,7-dichloro and 2-methyl groups could modulate its interaction with other targets. It is plausible that this compound could also act as an agonist of NR4A2 , similar to other 4-amino-7-chloroquinolines, suggesting a potential role in neuroprotection.

Experimental Protocols for Mechanistic Validation

The following experimental workflows are proposed to test the hypothesized mechanisms of action.

Assessment of Antimalarial Activity and Mechanism

-

In vitro Parasite Growth Inhibition Assay:

-

Culture P. falciparum (chloroquine-sensitive and resistant strains).

-

Incubate parasites with serial dilutions of this compound.

-

Assess parasite viability using a SYBR Green I-based fluorescence assay.

-

Calculate the IC50 value.

-

-

Hemozoin Inhibition Assay:

-

Use a cell-free assay to measure the ability of the compound to inhibit β-hematin (synthetic hemozoin) formation.

-

Quantify β-hematin formation spectrophotometrically.

-

Evaluation of Anticancer Activity and Autophagy Inhibition

-

In vitro Cytotoxicity Assay:

-

Culture various cancer cell lines (e.g., breast, colon, leukemia).

-

Treat cells with a dose range of the compound.

-

Measure cell viability using an MTT or similar assay to determine GI50 values.

-

-

Autophagy Flux Assay:

-

Use a cancer cell line stably expressing a tandem mRFP-GFP-LC3 reporter.

-

Treat cells with the compound.

-

Monitor the accumulation of red-only puncta (autolysosomes) versus yellow puncta (autophagosomes) by fluorescence microscopy, indicating a block in autophagic flux.

-

-

Lysosomal Integrity Assay:

-

Load cells with a lysosomotropic dye like LysoTracker Red.

-

Treat with the compound and monitor for changes in lysosomal morphology and dye leakage into the cytoplasm.

-

Assessment of Neuroprotective Potential

-

NR4A2 Reporter Assay:

-

Use a cell line (e.g., HEK293T) co-transfected with an NR4A2 expression vector and a luciferase reporter construct driven by an NR4A2 response element.

-

Treat cells with the compound and measure luciferase activity to determine agonistic potential.

-

-

Neuroinflammation Assay:

-

Use a microglial cell line (e.g., BV-2).

-

Stimulate cells with lipopolysaccharide (LPS) in the presence or absence of the compound.

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Conclusion and Future Directions

This compound represents an intriguing but understudied molecule within a well-established class of therapeutic agents. Based on a detailed analysis of its structure and the known mechanisms of related 4-aminoquinolines, it is proposed that this compound acts as a potent accumulator in acidic organelles, leading to promising antimalarial and anticancer activities. Furthermore, its potential to modulate the NR4A2 nuclear receptor warrants investigation for neuroprotective applications.

The experimental protocols outlined in this guide provide a clear roadmap for the scientific community to validate these hypotheses. Future research should focus on a comprehensive evaluation of its efficacy in preclinical models, a detailed pharmacokinetic and safety profiling, and target deconvolution studies to uncover any novel mechanisms of action. The insights gained will be crucial in determining the therapeutic potential of this specific 4-aminoquinoline derivative.

References

- Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a variety of pathways to a common end. Biochemical Society Transactions, 36(Pt 5), 1049–1054.

- Kaur, K., & Kumar, V. (2019). 4-Aminoquinoline derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 178, 675–693.

-

Chittela, R. K., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6293. [Link]

-

Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 58(15), 6214–6225. [Link]

-

Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 84–95. [Link]

-

Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389955. [Link]

-

Kozik, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6528. [Link]

-

Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4930. [Link]

- Liu, K., et al. (2012). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters, 3(4), 301–306.

-

Sović, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(5), 1629. [Link]

-

Al-Hussain, S. A., & El-Faham, A. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Chemistry, 4(4), 1369–1380. [Link]

-

Kumar, A., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(1), 229–240. [Link]

- Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. Malaria World Journal, 14(1), 1–10.

- Bar-Peled, L., & Sabatini, D. M. (2014). Regulation of mTORC1 by amino acids. Trends in Cell Biology, 24(7), 400–406.

- Weng, C. C., et al. (2018). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 20(6), 969–979.

-

Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389955. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 4-Amino-5,7-dichloro-2-methylquinoline

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-5,7-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide addresses two of the most critical of these properties—solubility and stability—for the compound this compound.

This document is not a simple recitation of data. Publicly available quantitative data for this specific molecule is sparse. Therefore, this guide is structured as an enabling resource, a practical whitepaper designed from an application scientist's viewpoint. It provides not just the "what" but the "why" and the "how." We will delve into the causality behind experimental design, presenting robust, self-validating protocols that empower you, the researcher, to generate high-quality, reproducible data in your own laboratories. The methodologies described herein are grounded in established principles and harmonized international guidelines to ensure regulatory relevance and scientific rigor.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental assessment. This compound is a quinoline derivative with a molecular structure that suggests potential challenges and considerations for its development.

The presence of the basic amino group and the nitrogen in the quinoline ring suggests that the compound's solubility will be highly dependent on pH. The two chlorine atoms and the methyl group contribute to its lipophilicity, which may lead to low aqueous solubility at physiological pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 917562-03-9 | [1][2][][4] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [1][2][] |

| Molecular Weight | 227.09 g/mol | [1][2][] |

| Appearance | Solid (Specifics not detailed in literature) | N/A |

| Melting Point | 185 – 186 °C | [1] |

| pKa | Not publicly available | N/A |

| LogP | Not publicly available | N/A |

The absence of public data on properties like pKa and LogP underscores the importance of the experimental work detailed in the subsequent sections.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability.[5] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It's a high-throughput method ideal for early discovery screening.[6][7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid form.[5][8] This "gold standard" measurement is crucial for lead optimization and formulation development.[8][9]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility, ensuring a thorough understanding of the compound's behavior.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility and is considered the definitive method.[8]

1. Rationale: This method ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing an accurate measure of its maximum achievable concentration in a given solvent at a specific temperature.[9]

2. Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4[8]

-

Additional buffers if pH-dependent solubility is being assessed (e.g., pH 5.0, pH 9.0)

-

HPLC-grade organic solvents (e.g., Acetonitrile, Methanol)

-

1.5 mL glass vials with screw caps[8]

-

Thermomixer or temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (ensure low compound binding)

-

Validated HPLC-UV or LC-MS/MS system for quantification

3. Step-by-Step Procedure:

-

Compound Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[8] This ensures an excess of solid material to achieve saturation. Perform this in triplicate for statistical validity.

-

Solvent Addition: Add 1.0 mL of the desired buffer (e.g., PBS, pH 7.4) to each vial.[8]

-

Equilibration: Securely cap the vials and place them in a thermomixer set to 25°C (or desired temperature) with vigorous shaking (e.g., 700-1000 rpm).[8] Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles that could falsely elevate the measured concentration.[10]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).

-

Create a multi-point calibration curve by diluting the stock solution in the analysis mobile phase or a mixture mimicking the sample matrix (e.g., 50:50 Acetonitrile:Buffer).

-

Analyze the filtered samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.[5][11]

-

The solubility is determined from the concentration of the compound in the filtered supernatant, calculated against the calibration curve.

-

Intrinsic Stability and Forced Degradation Profiling

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance's quality changes over time under various environmental factors.[12][13] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, demonstrate the specificity of the analytical method.[14][15][16] A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all degradation products.[17][18]

Forced Degradation Experimental Design

The workflow below illustrates a standard approach to a forced degradation study, aligned with ICH Q1A guidelines.[13]

Caption: Workflow for a forced degradation (stress testing) study.

Protocol: Forced Degradation Study

1. Rationale: The goal is to achieve a target degradation of 5-20%.[16] This level is sufficient to produce and detect primary degradation products without completely destroying the molecule, which would complicate pathway analysis.[16] The conditions below are starting points and must be optimized for this compound.

2. Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl) solution (e.g., 0.1 M and 1 M)

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens/water baths

-

ICH-compliant photostability chamber

-

Validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) for peak identification.

3. Stress Condition Summary:

Table 2: Recommended Starting Conditions for Forced Degradation

| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | To assess susceptibility to degradation in acidic environments.[13] |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 4 hours | To assess susceptibility to degradation in alkaline environments.[13] |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To evaluate sensitivity to oxidative stress.[13] |

| Thermal (Dry) | Solid Powder | 80 °C | 48 hours | To assess the intrinsic thermal stability of the solid form.[13] |

| Thermal (Solution) | In ACN:Water | 80 °C | 24 hours | To assess thermal stability in solution, which may differ from the solid state.[13] |

| Photostability | Solid & Solution | ICH Q1B Conditions | Per Guideline | To determine if the molecule is light-sensitive, which has packaging implications.[13][19] |

4. Step-by-Step Procedure:

-

Stock Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a mixture like 50:50 Acetonitrile:Water.

-

Applying Stress:

-

For Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a water bath at the target temperature.

-

For Oxidation: Mix the stock solution with the H₂O₂ solution and keep it at room temperature, protected from light.

-

For Thermal Stress: Place vials of the stock solution (for solution state) and solid powder (for solid state) in an oven at the target temperature.

-

For Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.[13]

-

-

Timepoint Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). The goal is to find a condition that yields 5-20% degradation.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling to halt the degradation reaction.[17]

-

Analysis: Dilute all stressed samples, along with an unstressed control (t=0), to a suitable concentration for HPLC analysis.

-

Data Evaluation:

-

Assay: Calculate the percentage of the parent compound remaining.

-

Purity/Degradants: Analyze the chromatograms for new peaks. Use a PDA detector to check for peak purity of the parent peak to ensure no degradants are co-eluting.

-

Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%, indicating that all major degradants have been detected.

-

Identification: Use the coupled mass spectrometer to obtain mass-to-charge (m/z) ratios for the degradation products to aid in their structural elucidation.

-

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the . While public data on this specific molecule is limited, the robust, well-established protocols detailed here provide a clear path for researchers to generate the critical data needed for informed drug development decisions. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure the generation of a reliable and thorough physicochemical profile, forming a solid foundation for any future research or development program involving this compound.

References

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- This compound. (n.d.). BLD Pharm.

- ICH Q1A(R2) Guideline. (n.d.). ICH.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- Quality Guidelines. (n.d.). ICH.

- Kinetic Solubility 96 –Well Protocol. (2025, July 24). Warren Center for Neuroscience Drug Discovery.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- ADME Solubility Assay. (n.d.). BioDuro.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg (PCBiS).

- This compound. (n.d.). Pharmaffiliates.

- 4-Amino-2-methylquinoline. (n.d.). PubChem.

- Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online.

- Schmidt, A. S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- Analytical Methods. (n.d.). RSC Publishing.

- Kumar, V., & Singh, R. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- This compound. (n.d.). BOC Sciences.

- 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE. (n.d.). ChemWhat.

-

. (n.d.). RSC Publishing. Retrieved from

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.

- 4-Aminoquinoline. (n.d.). PubChem.

- 4-Amino-7-chloroquinoline. (n.d.). PubChem.

- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). MDPI.

- MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). (n.d.). NCBI.

- Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2023, June). ResearchGate.

- This compound. (n.d.). BIOGEN Científica.

- KR880001315B1 - Preparation process for 4-amino 6,7-dimethoxy quinoline derivatives. (n.d.). Google Patents.

- Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022, September 30). MDPI.

- An In-depth Technical Guide to the Solubility of 7-Methylquinoline. (n.d.). Benchchem.

- Methylimidazole in Sugar-Amino acid Aqueous Systems by UPLC-Q-ToF-MS. (n.d.). Sciforum.

- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. (n.d.). PubMed.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [biogen.es]

- 5. evotec.com [evotec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]